2-Methyl-2-(2-methylphenoxy)propanoyl chloride
Description
Properties
IUPAC Name |
2-methyl-2-(2-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-6-4-5-7-9(8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHHUQBNBUCYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride typically involves the reaction of 2-methylphenol with 2-methylpropanoyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically requires the presence of water and a suitable acid or base catalyst.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is the corresponding carboxylic acid.
Scientific Research Applications
2-Methyl-2-(2-methylphenoxy)propanoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylphenoxy)propanoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles . This leads to the formation of various substitution products, depending on the nucleophile used . The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature and the nucleophilicity of the reacting species .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-2-(2-methylphenoxy)propanoyl chloride, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution of 2-methylphenol with 2-methylpropanoyl chloride derivatives. Key parameters include:
- Temperature control (0–5°C) to minimize side reactions like hydrolysis .
- Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., AlCl₃) to enhance acyl chloride stability .
- Monitor reaction progress via TLC or FTIR to confirm ester-to-acyl chloride conversion.
- Safety Note : Enclosed systems and local exhaust ventilation are critical due to the compound’s irritant properties .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Compare H and C spectra with PubChem data (e.g., δ 1.5 ppm for methyl groups, δ 170–175 ppm for carbonyl) .
- Mass Spectrometry : Confirm molecular ion peaks at m/z 233.096 (molecular weight) .
- Elemental Analysis : Validate Cl content (~15.2%) to rule out hydrolysis byproducts.
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Best Practices :
- Store under inert atmosphere (argon) at –20°C to prevent moisture-induced degradation .
- Use nitrile gloves and Tyvek® suits to avoid dermal exposure; HEPA-filtered vacuums for spill cleanup .
- Avoid glass containers if prolonged storage is required due to potential chloride reactivity with silicates.
Advanced Research Questions
Q. How does the steric hindrance of the 2-methylphenoxy group influence reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight :
- The bulky 2-methylphenoxy group reduces electrophilicity at the carbonyl carbon, slowing reactions with weak nucleophiles (e.g., amines).
- Kinetic studies using stopped-flow techniques reveal a 30% decrease in reaction rate compared to unsubstituted analogs .
- Mitigation strategy: Activate the acyl chloride with catalytic DMAP or use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
Q. How can researchers resolve contradictory spectral data (e.g., IR vs. NMR) for intermediates during synthesis?
- Troubleshooting Framework :
- Contamination Check : Use GC-MS to identify volatile impurities (e.g., residual dichloromethane).
- Dynamic NMR : Assess rotational barriers of the phenoxy group, which may cause signal splitting .
- Computational Validation : Compare experimental IR stretches (e.g., C=O at 1800 cm⁻¹) with DFT-calculated vibrational modes .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Hydrolysis Kinetics : Conduct pseudo-first-order experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor chloride release via ion chromatography .
- Arrhenius Analysis : Calculate activation energy () to predict shelf-life under storage conditions.
- Microscopy : Use SEM/EDS to detect crystalline degradation products in aged samples .
Q. How can the compound’s potential as a fluorinated building block be evaluated for drug discovery?
- Biological Screening :
- In Silico Docking : Model interactions with target enzymes (e.g., proteases) using the fluorinated acyl group as an electrophilic warhead .
- Metabolic Stability Assays : Incubate with liver microsomes to assess hydrolysis resistance compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
